1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline
Description
Properties
CAS No. |
89721-29-9 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-phenyl-3-piperidin-4-yloxyisoquinoline |
InChI |
InChI=1S/C20H20N2O/c1-2-6-15(7-3-1)20-18-9-5-4-8-16(18)14-19(22-20)23-17-10-12-21-13-11-17/h1-9,14,17,21H,10-13H2 |
InChI Key |
YSULYFMKGDPIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Coupling
The Suzuki–Miyaura reaction is pivotal for attaching the phenyl group to the isoquinoline scaffold. This cross-coupling method employs a halogenated isoquinoline precursor (e.g., 3-bromoisoquinoline) and phenylboronic acid in the presence of a palladium catalyst.
Typical conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2 equiv)
- Solvent: Dioxane/water (4:1)
- Temperature: 80–100°C
- Reaction time: 12–24 hours
The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Yields typically range from 65% to 85%, depending on the halogen’s leaving group ability (Br > Cl).
Nucleophilic Aromatic Substitution for Ether Linkage
Introducing the piperidin-4-yloxy group at position 3 requires activating the isoquinoline ring. Nitration at position 3 followed by reduction to an amine and subsequent diazotization generates a leaving group for nucleophilic substitution with piperidin-4-ol.
Key steps :
- Nitration: HNO₃/H₂SO₄ at 0–5°C (yield: 70–80%).
- Reduction: H₂/Pd-C in ethanol to convert nitro to amine (yield: 90–95%).
- Diazotization: NaNO₂/HCl at 0°C, followed by substitution with piperidin-4-ol in DMF at 60°C (yield: 50–60%).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method is particularly effective for Suzuki–Miyaura coupling and etherification steps.
Optimized Microwave Conditions
- Suzuki coupling : 150°C, 20 minutes, 90% yield.
- Etherification : Piperidin-4-ol with 3-iodoisoquinoline, K₂CO₃, DMF, 120°C, 15 minutes (yield: 75%).
Microwave synthesis minimizes side reactions such as homocoupling and over-oxidation, common in traditional heating.
Catalytic Methods and Recent Advances
Recent innovations focus on catalytic systems to improve atom economy and sustainability.
Palladium-Nanoparticle Catalysts
Pd nanoparticles immobilized on carbon (Pd/C) enable Suzuki coupling at 0.1 mol% loading, achieving 92% yield in 2 hours. This method reduces metal leaching and supports recyclability.
Photoredox Catalysis for C–O Bond Formation
Visible-light-driven catalysis using Ir(ppy)₃ facilitates the coupling of piperidin-4-ol with 3-bromoisoquinoline under mild conditions (room temperature, 6 hours, 70% yield). This approach avoids strong bases and high temperatures.
Process Optimization and Scale-Up Considerations
Industrial-scale synthesis requires balancing cost, safety, and efficiency.
Solvent Selection
Temperature and Pressure Effects
- High-pressure hydrogenation (10 bar H₂) reduces nitro groups in 1 hour vs. 6 hours at ambient pressure.
- Lowering Suzuki coupling temperatures to 60°C with PdCl₂(dppf) prevents catalyst decomposition.
Analytical Characterization
Rigorous characterization ensures product purity and structural fidelity.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 8.0 Hz, 1H, isoquinoline-H), 7.89–7.72 (m, 5H, phenyl-H), 4.62 (m, 1H, piperidine-OCH), 3.21–2.98 (m, 4H, piperidine-H).
- HRMS : m/z 318.4 [M+H]⁺ (calcd. for C₂₁H₂₂N₂O: 318.4).
Chromatographic Purity
- HPLC : >99% purity using a C18 column (MeCN/H₂O, 70:30).
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, ketones, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-phenyl-3-[(piperidin-4-yl)oxy]isoquinoline and related isoquinoline derivatives:
Key Observations:
Substituent Effects on Functionality: The piperidin-4-yloxy group in the target compound introduces an oxygen-linked piperidine moiety, which may enhance solubility or serve as a hydrogen-bond acceptor in drug design . The pyridin-2-yl-ethyl substituent in the OLED-focused derivative enhances structural rigidity, critical for maintaining phosphorescent efficiency in materials science .
Synthetic and Structural Insights: The synthesis of iodinated derivatives (e.g., 1-(4-iodo-3-phenylisoquinolin-1-yl)pyrrolidine-2,5-dione) often involves halogenation and cyclization steps, highlighting the versatility of isoquinoline cores in modular synthesis . X-ray crystallography of the OLED compound revealed cis-disposed N-heterocyclic rings, a feature that may contrast with the conformational flexibility of the target compound’s piperidinyloxy group .
Research Findings and Implications
Material Science vs. Pharmaceutical Potential: The cis-arranged heterocycles in the OLED compound () demonstrate how substituent geometry directly impacts photophysical properties. The piperidinyloxy group’s electronic properties could be leveraged in medicinal chemistry for targeted interactions with biological receptors, though this remains unexplored in the provided evidence .
Synthetic Challenges: Piperidine-containing isoquinolines often require multi-step syntheses, whereas iodinated derivatives (e.g., ) may face challenges in regioselective functionalization.
Biological Activity
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological activity.
Pharmacological Profile
The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets, including cholinesterase inhibition, antimicrobial activity, and anticancer properties.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain isoquinoline derivatives exhibit significant cholinesterase inhibitory activity. For instance, compounds similar to this compound demonstrated IC50 values less than 20 μM against acetylcholinesterase (AChE), suggesting potential therapeutic applications in cognitive disorders .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of isoquinoline derivatives. A study evaluating various compounds showed that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with a piperidine moiety displayed enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of isoquinoline derivatives has been extensively studied. Compounds similar to this compound have shown antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways, making these compounds candidates for further development in cancer therapy .
Case Studies
Several case studies have illustrated the biological activity of isoquinoline derivatives:
- Cholinesterase Inhibition Study : A compound structurally related to this compound was tested for AChE inhibition, showing an IC50 value of 19.85 ± 0.14 μM, comparable to standard drugs like donepezil .
- Antimicrobial Evaluation : A series of piperidine-containing isoquinolines were evaluated against common pathogens, demonstrating significant growth inhibition with zones exceeding 14 mm against S. aureus and E. coli. .
- Anticancer Activity : A derivative exhibited IC50 values below 25 μM against HepG2 cells, indicating strong antiproliferative activity and potential for further development as an anticancer agent .
Data Tables
| Activity Type | Compound | Target | IC50 Value (μM) | Notes |
|---|---|---|---|---|
| Cholinesterase Inhibition | 1-(4-Chlorophenyl)-3-piperidinyl isoquinoline | AChE | 19.85 ± 0.14 | Comparable to donepezil |
| Antibacterial Activity | Piperidine-linked isoquinolines | S. aureus, E. coli | >14 mm zone | Effective against Gram-positive bacteria |
| Anticancer Activity | Isoquinoline derivative | HepG2 cancer cells | <25 | Induces apoptosis in cancer cells |
Q & A
Q. What are the common synthetic routes for 1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline, and how can reaction conditions be optimized for reproducibility?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and isoquinoline precursors. For example, coupling reactions between 3-hydroxyisoquinoline and activated piperidine intermediates under basic conditions (e.g., NaOH in dichlorasmethane) are frequently employed . Optimization includes:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
- Catalyst selection : Transition-metal catalysts (e.g., Pd-based) improve yield in cross-coupling steps.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard, followed by recrystallization for high-purity isolates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety measures align with its GHS classification (H302, H315, H319, H335) :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators for aerosol-prone procedures.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers validate the purity of synthesized this compound?
Purity assessment involves:
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns.
- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton signals at δ 7.2–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (304.3856 g/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) using SHELXL software is the gold standard . Key steps:
Q. What methodologies address contradictions in reported solubility and stability data for this compound?
Discrepancies in solubility (e.g., water vs. DMSO) arise from polymorphic forms or impurities. To resolve:
Q. How can computational models predict the biological activity of this compound derivatives?
Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) are used to:
Q. What strategies mitigate toxicity risks in preclinical studies involving this compound?
- In vitro assays : Test cytotoxicity (MTT assay) on HepG2 cells and genotoxicity (Ames test).
- Dose optimization : Use allometric scaling from rodent pharmacokinetic data (e.g., t₁/₂ = 3–5 hours) .
Q. How do researchers reconcile conflicting mechanistic hypotheses for its activity in neurological targets?
Contradictory data (e.g., σ receptor vs. MAO inhibition) require:
- Selective assays : Compare IC₅₀ values in parallel assays with reference inhibitors.
- Knockout models : Use CRISPR-edited neuronal cell lines to isolate target pathways .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
